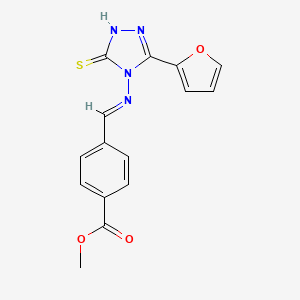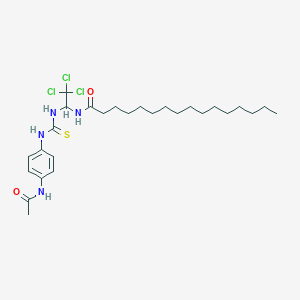![molecular formula C20H23N3O3 B11977334 methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de piperazina y un grupo metoxifenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo típicamente implica la condensación del 4-(2-metoxifenil)-1-piperazinacarboxaldehído con 4-aminobenzoato de metilo. La reacción se lleva a cabo en presencia de un catalizador adecuado, como el ácido acético, bajo condiciones de reflujo. El producto se purifica entonces utilizando técnicas de recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cromatografía, para asegurar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo metoxifenilo o en el anillo de piperazina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Solventes halogenados y nucleófilos como la azida de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones en investigación científica
El 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como ligando en estudios de unión a receptores.
Medicina: Se ha explorado su potencial como agente terapéutico, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
Methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y llevando a diversos efectos biológicos. Las vías involucradas pueden incluir cascadas de transducción de señales y regulación de la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
- 4-((E)-{[3-(3-isopropoxifenil)-5-sulfanil-4H-1,2,4-triazol-4-il]imino}metil)benzoato de metilo
- 4-Metoxifenol-2-{(E)-[(4-metoxifenil)imino]metil}
Unicidad
El 4-((E)-{[4-(2-metoxifenil)-1-piperazinil]imino}metil)benzoato de metilo es único debido a sus características estructurales específicas, como la presencia tanto de un anillo de piperazina como de un grupo metoxifenilo.
Propiedades
Fórmula molecular |
C20H23N3O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H23N3O3/c1-25-19-6-4-3-5-18(19)22-11-13-23(14-12-22)21-15-16-7-9-17(10-8-16)20(24)26-2/h3-10,15H,11-14H2,1-2H3/b21-15+ |
Clave InChI |
CITIJNYYTQFTFG-RCCKNPSSSA-N |
SMILES isomérico |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11977257.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11977258.png)
![(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977262.png)
![4-Methyl-N-[1-(3-morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide](/img/structure/B11977265.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977269.png)
![methyl 4-{(E)-[2-({[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11977279.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide](/img/structure/B11977283.png)
![(5Z)-2-Imino-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one](/img/structure/B11977284.png)



![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![(3Z)-1-benzyl-5-bromo-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11977312.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
